molecular formula C12H10ClNO3S B2640950 2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid CAS No. 876866-75-0

2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2640950
CAS No.: 876866-75-0
M. Wt: 283.73
InChI Key: IYHBMODYRFZOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 4-chlorophenol with thiazole derivatives under specific conditions. One common method includes the reaction of 4-chlorophenol with 2-bromoacetic acid in the presence of a base to form the intermediate 2-(4-chlorophenoxymethyl)thiazole. This intermediate is then further reacted with thiazole-4-carboxylic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving the use of industrial-grade reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxymethyl)benzoic acid
  • 2-(4-Chlorophenoxymethyl)thiazole
  • 2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic acid

Uniqueness

2-[2-(4-Chlorophenoxymethyl)-1,3-thiazol-4-yl]acetic acid is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it has shown a broader spectrum of antimicrobial activity and higher potency against certain strains of bacteria and fungi . This makes it a valuable candidate for further research and development in the field of antimicrobial agents.

Properties

IUPAC Name

2-[2-[(4-chlorophenoxy)methyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c13-8-1-3-10(4-2-8)17-6-11-14-9(7-18-11)5-12(15)16/h1-4,7H,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHBMODYRFZOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=NC(=CS2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.